3-(3-Chloro-4-methoxy-phenyl)-5-furan-2-ylmethylene-2-thioxo-imidazolidin-4-one
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Overview
Description
3-(3-Chloro-4-methoxy-phenyl)-5-furan-2-ylmethylene-2-thioxo-imidazolidin-4-one is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted methoxyphenyl ring, a furan ring, and a thioxo-imidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-methoxy-phenyl)-5-furan-2-ylmethylene-2-thioxo-imidazolidin-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 3-chloro-4-methoxyphenyl derivative, which is then subjected to a series of reactions to introduce the furan and thioxo-imidazolidinone moieties. Key steps may include:
Halogenation: Introduction of the chloro group to the methoxyphenyl ring.
Cyclization: Formation of the imidazolidinone ring.
Condensation: Coupling of the furan ring with the imidazolidinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-methoxy-phenyl)-5-furan-2-ylmethylene-2-thioxo-imidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thioxo group can be reduced to a thiol or a thioether.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution of the chloro group can result in various substituted derivatives.
Scientific Research Applications
3-(3-Chloro-4-methoxy-phenyl)-5-furan-2-ylmethylene-2-thioxo-imidazolidin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-methoxy-phenyl)-5-furan-2-ylmethylene-2-thioxo-imidazolidin-4-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chloro-4-methoxy-phenyl)-5-furan-2-ylmethylene-2-oxo-imidazolidin-4-one: Similar structure but with an oxo group instead of a thioxo group.
3-(3-Chloro-4-methoxy-phenyl)-5-furan-2-ylmethylene-2-imidazolidinone: Lacks the thioxo group.
Uniqueness
The presence of the thioxo group in 3-(3-Chloro-4-methoxy-phenyl)-5-furan-2-ylmethylene-2-thioxo-imidazolidin-4-one imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for forming sulfur-containing derivatives. This distinguishes it from similar compounds and broadens its range of applications.
Properties
Molecular Formula |
C15H11ClN2O3S |
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Molecular Weight |
334.8 g/mol |
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C15H11ClN2O3S/c1-20-13-5-4-9(7-11(13)16)18-14(19)12(17-15(18)22)8-10-3-2-6-21-10/h2-8H,1H3,(H,17,22) |
InChI Key |
OBQRMOKADOPOKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=CO3)NC2=S)Cl |
Origin of Product |
United States |
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